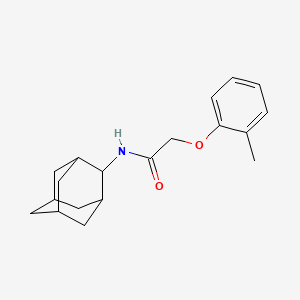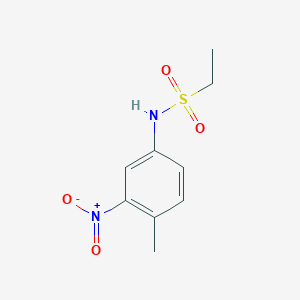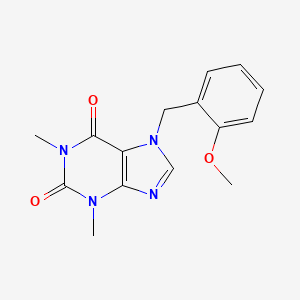
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study. In
Scientific Research Applications
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been studied for a variety of applications in scientific research. One of the primary applications of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is as a potential anti-inflammatory agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines in vitro, suggesting that it may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has also been studied for its potential as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential as a broad-spectrum anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and immune responses. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activation of NF-κB in vitro, suggesting that it may act as an anti-inflammatory agent through this pathway.
In addition, studies have suggested that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may act through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of HDACs in vitro, suggesting that it may have potential as an epigenetic modulator.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the activity of HDACs. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have antifungal and antibacterial activity, suggesting that it may have potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that it is commercially available and relatively easy to synthesize. In addition, studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has low toxicity in vitro, suggesting that it may be a safe compound to use in research studies.
One limitation of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which may limit its potential applications in animal models.
Future Directions
There are many potential future directions for research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. In addition, studies could be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide in animal models, which may help to identify its potential as a therapeutic agent.
Another area of research could be to explore the potential of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide as an epigenetic modulator. Studies have shown that HDAC inhibitors have potential as cancer therapeutics, and N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may have similar potential as an HDAC inhibitor.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, or N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anticancer activity. While the mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, studies have suggested that it may act through a variety of pathways, including the inhibition of NF-κB signaling and HDAC activity. Future research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may help to identify new therapeutic applications for the compound and further elucidate its mechanism of action.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form N-(4-chlorophenyl)-phenylsulfonamide. This compound is then reacted with acetic anhydride to form N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been described in detail in various scientific publications, and the compound is commercially available for research purposes.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGWERUKICPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)



![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)